2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities and applications in various fields of scientific research. This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by reacting 2,4-dimethylpyridine with formamide in the presence of a catalyst such as polyphosphoric acid. The reaction typically requires heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide. Conditions often involve heating or irradiation with light.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as unsaturated pyrido[2,3-d]pyrimidines or substituted analogs with different functional groups.
Scientific Research Applications
2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of biologically active molecules.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: Used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
2-Arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones: These derivatives are synthesized from arylguanidines and exhibit different pharmacological activities.
Uniqueness
2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 4 enhances its stability and influences its interaction with biological targets.
Properties
CAS No. |
145733-63-7 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2,4-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H11N3O/c1-5-7-3-4-8(13)12-9(7)11-6(2)10-5/h3-4H2,1-2H3,(H,10,11,12,13) |
InChI Key |
CXVCPPQCXTUFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=O)NC2=NC(=N1)C |
Origin of Product |
United States |
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